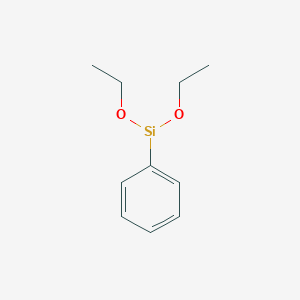

Phenyldiethoxysilane

Description

Properties

InChI |

InChI=1S/C10H15O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODAWKLCLUZBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557905 | |

| Record name | Diethoxy(phenyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17872-93-4 | |

| Record name | Diethoxy(phenyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Reactivity of Phenyldiethoxysilane: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the synthesis and characteristic reactions of phenyldiethoxysilane, a versatile organosilane compound of significant interest in materials science and synthetic chemistry. For researchers, scientists, and professionals in drug development, understanding the principles governing its formation and reactivity is paramount for its effective application in areas ranging from advanced polymer synthesis to the functionalization of surfaces and the creation of novel drug delivery systems.

Introduction to this compound

This compound ((C₆H₅)SiH(OC₂H₅)₂) is an organosilane that features a phenyl group and two ethoxy groups attached to a central silicon atom. The presence of the hydrolyzable ethoxy groups allows for the formation of siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions, making it a valuable precursor in the sol-gel process for creating hybrid organic-inorganic materials. The phenyl group imparts hydrophobicity and thermal stability to the resulting polymers. This unique combination of reactive and functional moieties makes this compound a key building block in a variety of applications.

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. Two of the most common and effective methods are detailed below.

Grignard Reaction: Formation of the Silicon-Carbon Bond

The Grignard reaction is a cornerstone of organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of organosilane synthesis, it provides a robust method for introducing organic substituents onto a silicon precursor.

Causality of Experimental Choices:

The synthesis of this compound via a Grignard reagent involves the nucleophilic attack of a phenylmagnesium halide on an electrophilic silicon center.[2] Diethoxydichlorosilane or tetraethoxysilane can serve as the silicon electrophile. The use of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.[1] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.[3]

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

-

Once the reaction is complete, the resulting gray-black solution of phenylmagnesium bromide is ready for the next step.

-

Reaction with Silicon Electrophile: Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of diethoxydichlorosilane in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Diagram: Grignard Synthesis of this compound

Caption: Workflow for the Grignard synthesis of this compound.

Alcoholysis of Phenyltrichlorosilane

A more direct and often higher-yielding method for the synthesis of this compound is the alcoholysis of phenyltrichlorosilane with ethanol. This reaction is a nucleophilic substitution at the silicon center, where the chlorine atoms are replaced by ethoxy groups.

Causality of Experimental Choices:

The reaction between phenyltrichlorosilane and ethanol is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[4] The removal of HCl drives the reaction to completion and prevents potential side reactions catalyzed by the acid. The stoichiometry of the reactants is crucial; using two equivalents of ethanol per equivalent of phenyltrichlorosilane will favor the formation of this compound. An excess of ethanol would lead to the formation of phenyltriethoxysilane.

Experimental Protocol: Alcoholysis of Phenyltrichlorosilane

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve phenyltrichlorosilane in a dry, inert solvent such as toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of two equivalents of absolute ethanol and two equivalents of pyridine in toluene from the dropping funnel with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with water to remove any remaining pyridinium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Grignard Reaction | Alcoholysis of Phenyltrichlorosilane |

| Starting Materials | Bromobenzene, Magnesium, Diethoxydichlorosilane | Phenyltrichlorosilane, Ethanol, Base |

| Key Transformation | C-Si bond formation | Si-Cl to Si-O bond conversion |

| Byproducts | Magnesium salts | Pyridinium hydrochloride |

| Advantages | Builds the core phenyl-silicon bond | High yielding, straightforward |

| Disadvantages | Requires anhydrous conditions, sensitive reagent | Phenyltrichlorosilane is moisture-sensitive |

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its silicon-ethoxy bonds, making it a versatile precursor for a variety of transformations.

Hydrolysis and Condensation: The Sol-Gel Process

The most significant reaction of this compound is its hydrolysis and subsequent condensation, which forms the basis of the sol-gel process for producing polysilsesquioxane materials.[5][6]

Mechanism and Causality:

The hydrolysis of the ethoxy groups to form silanol (Si-OH) groups can be catalyzed by either acid or base.[7]

-

Acid-Catalyzed Hydrolysis: The acid protonates an ethoxy group, making it a better leaving group (ethanol). A water molecule then attacks the silicon center.[7]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electron-deficient silicon atom, leading to a pentacoordinate intermediate that then expels an ethoxide ion.[7]

The resulting silanol groups are highly reactive and undergo condensation reactions to form siloxane (Si-O-Si) bridges, releasing water or ethanol as a byproduct.[8] The overall process transforms the monomeric this compound into a three-dimensional polymeric network, or a gel.[9] The properties of the final material can be tuned by controlling the reaction conditions, such as pH, water-to-silane ratio, and temperature.[10]

Diagram: Hydrolysis and Condensation of this compound

Caption: The sol-gel process involving this compound.

Hiyama Cross-Coupling Reaction

This compound can participate in palladium-catalyzed Hiyama cross-coupling reactions to form new carbon-carbon bonds.[11] This reaction provides an alternative to other well-known cross-coupling methods like the Suzuki and Stille reactions.[12]

Mechanism and Causality:

For the cross-coupling to occur, the silicon-carbon bond must be activated. This is typically achieved by the addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[11][12] The activator coordinates to the silicon atom, forming a pentacoordinate silicate, which is more nucleophilic and capable of transmetalation with a palladium(II) complex.[13] The catalytic cycle then proceeds through oxidative addition of an organic halide to a palladium(0) species, transmetalation, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[11]

Experimental Protocol: Hiyama Cross-Coupling

-

In a reaction vessel, combine the aryl halide, this compound, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), and a suitable ligand (if required).

-

Add a solvent, such as toluene or THF.

-

Add the activator, typically a solution of TBAF in THF or an aqueous base like NaOH.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

-

Purify the product by column chromatography.

Table 2: Key Parameters in Hiyama Cross-Coupling

| Parameter | Role | Common Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Organosilane | Nucleophilic partner | This compound, Phenyltrimethoxysilane |

| Organic Halide | Electrophilic partner | Aryl bromides, iodides, or triflates |

| Activator | Forms hypervalent silicate | TBAF, CsF, NaOH |

| Solvent | Reaction medium | Toluene, THF, Dioxane |

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for scientists and researchers in various fields:

-

Materials Science: As a precursor in the sol-gel process, it is used to create thermally stable, hydrophobic, and optically transparent hybrid materials for coatings, sealants, and composite matrices.[14]

-

Drug Development: The ability to form well-defined polymeric structures and functionalize surfaces makes it relevant for the development of controlled-release drug delivery systems and biocompatible coatings for medical devices.

-

Organic Synthesis: In Hiyama cross-coupling, it serves as a stable and less toxic alternative to organotin and organoboron reagents for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[15]

Conclusion

This compound is a versatile and valuable organosilane with a rich chemistry centered around the reactivity of its ethoxy groups. Its synthesis is readily achievable through established methods like the Grignard reaction and alcoholysis. The ability of this compound to undergo hydrolysis and condensation to form polysilsesquioxane networks, and to participate in palladium-catalyzed cross-coupling reactions, underscores its importance as a building block in both materials science and organic synthesis. For professionals in drug development and other scientific disciplines, a thorough understanding of its synthesis and reactivity is key to harnessing its full potential in creating innovative solutions.

References

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Ibrahim, M. A., & El-Zahab, B. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(11), 1266. [Link]

-

Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE. Semantic Scholar. [Link]

-

Gelest. (n.d.). Reacting with the Substrate. In Gelest Technical Library. [Link]

-

Diré, S., Babonneau, F., Sanchez, C., & Livage, J. (1992). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Journal of Materials Chemistry, 2(2), 239-244. [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

-

Wikipedia. (n.d.). Hiyama coupling. [Link]

-

Suresh, S., & Pethaiah, S. S. (2021). Chemistry and Applications of Organosilanes – An Overview. ResearchGate. [Link]

-

Shi, X., Graiver, D., & Narayan, R. (2012). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Silicon, 4(2), 109-119. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Contreras, R. R., Garcia, J., & Nauth, A. M. (2010). Neutral alkoxysilanes from silica gel and N-phenyldiethanolamine. Inorganica Chimica Acta, 363(1), 199-204. [Link]

-

Saikia, L., & Phukan, P. (2015). Hiyama cross-coupling of phenyltrimethoxysilane with different aryl halides under microwave heating. ResearchGate. [Link]

-

Al-bayati, F. A., & Al-bayati, A. F. (2023). Effect of Organosilane Structures on Mineral Surface Energy and Wettability. ACS Omega. [Link]

-

Thomson, R. J., & Schafer, L. L. (2015). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Organic letters, 17(1), 138-141. [Link]

-

Alonso, F., Moglie, Y., & Radivoy, G. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. Organic & Biomolecular Chemistry, 13(28), 7568-7585. [Link]

-

Gelest. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

- Brewer, S. D. (1952). U.S. Patent No. 2,594,860. Washington, DC: U.S.

-

Gelest. (n.d.). Silicon Compounds: Silanes and Silicones. [Link]

- CN101875663A. (n.d.). Preparation method and device of phenyl trichlorosilane.

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sol-gel process. [Link]

-

Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. ResearchGate. [Link]

-

LibreTexts. (2023, January 22). Grignard Reagents. [Link]

-

Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2023, June 25). What Is Sol-gel Deposition? [Video]. YouTube. [Link]

-

Hench, L. L., & West, J. K. (1990). The sol-gel process. Chemical reviews, 90(1), 33-72. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 12. Hiyama Coupling [organic-chemistry.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

Phenyldiethoxysilane chemical structure and reactivity

An In-Depth Technical Guide on Phenyldiethoxysilane: Chemical Structure, Reactivity, and Applications

Abstract

This compound [(C₆H₅)SiH(OC₂H₅)₂] is a versatile organosilicon compound characterized by its dual reactivity, stemming from a reactive silicon-hydride (Si-H) bond and two hydrolyzable ethoxy groups. This unique molecular architecture makes it a valuable precursor in a wide range of applications, from the synthesis of advanced polymers and hybrid materials to its use as a reducing agent and surface modifier. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the fundamental aspects of this compound's structure, its key chemical transformations, and its practical utility in scientific and industrial settings.

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its molecular structure. A central silicon atom is tetrahedrally coordinated to four distinct groups: a phenyl ring, a hydride ligand, and two ethoxy groups. Each component imparts specific characteristics that govern the molecule's overall behavior.

-

Silicon-Hydride (Si-H) Bond: This is the primary center of reactivity for non-hydrolytic reactions. The Si-H bond is relatively weak and polarized, making the hydrogen atom hydridic and susceptible to a variety of addition and coupling reactions.

-

Ethoxy Groups (-OC₂H₅): These groups are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] This reactivity is the foundation for sol-gel processes, where the ethoxy groups are replaced by hydroxyl groups, leading to subsequent condensation and the formation of a polysiloxane network.[3][4]

-

Phenyl Group (-C₆H₅): The bulky and hydrophobic phenyl group provides steric hindrance around the silicon center, influencing reaction kinetics. It also imparts thermal stability and modifies the surface properties of materials derived from it, making them more hydrophobic.[5][6]

Caption: Molecular structure of this compound highlighting its functional components.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17872-93-4[7][8] |

| Molecular Formula | C₁₀H₁₆O₂Si |

| Molecular Weight | 196.32 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 201-203 °C |

| Density | 0.949 g/mL at 25 °C |

Core Reactivity

The reactivity of this compound can be broadly categorized into two distinct pathways: reactions involving the Si-H bond and those involving the Si-OEt bonds.

Hydrosilylation: Formation of Si-C Bonds

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[9][10] This reaction is most commonly catalyzed by platinum complexes, such as Speier's (H₂PtCl₆) and Karstedt's catalysts.[9][10][11]

Mechanism: The reaction typically proceeds via the Chalk-Harrod mechanism, a catalytic cycle involving the platinum center.[11]

Caption: Simplified catalytic cycle for the Chalk-Harrod hydrosilylation mechanism.

This reaction is fundamental for creating stable silicon-carbon bonds, enabling the synthesis of functionalized silanes and the crosslinking of silicone polymers. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the choice of catalyst and substrate.[12]

Hydrolysis and Condensation: The Sol-Gel Process

The ethoxy groups are readily hydrolyzed in the presence of water, a reaction that can be catalyzed by either acid or base.[1][13] This process is the first step in forming a polysiloxane network.

Step 1: Hydrolysis The hydrolysis reaction replaces the ethoxy groups with silanol (Si-OH) groups, releasing ethanol as a byproduct. (C₆H₅)SiH(OC₂H₅)₂ + 2H₂O ⇌ (C₆H₅)SiH(OH)₂ + 2CH₃CH₂OH

Step 2: Condensation The newly formed, reactive silanol groups condense with each other (or with remaining ethoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol. 2 (C₆H₅)SiH(OH)₂ → H(OH)Si(C₆H₅)-O-Si(C₆H₅)H(OH) + H₂O

The kinetics of these reactions are highly dependent on pH, water-to-silane ratio, and temperature, allowing for precise control over the structure of the final material, from linear polymers to highly cross-linked gels.[1][4]

Applications in Research and Drug Development

The dual reactivity of this compound makes it a valuable building block in several advanced applications.

Synthesis of Phenyl-Functionalized Materials

Through the sol-gel process, this compound is used as a co-precursor with other alkoxysilanes (like tetraethoxysilane, TEOS) to synthesize phenyl-functionalized silica materials.[5][6] The incorporation of phenyl groups imparts unique properties:

-

Hydrophobicity: The nonpolar phenyl groups increase the hydrophobicity of the silica surface.

-

Chromatographic Selectivity: In stationary phases for chromatography, the phenyl groups offer π-π interactions, enabling the separation of aromatic compounds.[14]

-

Thermal Stability: The Si-C bond is thermally stable, enhancing the material's resistance to high temperatures.[6]

Drug Delivery and Biomedical Applications

The ability to create biocompatible, functionalized silica nanoparticles has opened avenues for this compound in drug development. Phenyl-functionalized mesoporous silica microspheres have been developed for the selective enrichment and analysis of various molecules.[15][16]

Potential Uses:

-

Targeted Drug Delivery: The surface of silica nanoparticles can be modified with phenyl groups to tune their hydrophobicity, potentially improving interaction with cell membranes or controlling the release of encapsulated hydrophobic drugs.

-

Peptide Enrichment: Phenyl-functionalized magnetic microspheres have demonstrated excellent performance in the selective enrichment of phenyl-containing peptides from complex biological samples for peptidome analysis.[16]

-

Bio-imaging: The siloxane matrix can be doped with imaging agents, while the phenyl groups can be further functionalized for targeting specific biological sites.

Experimental Protocol: Synthesis of Phenyl-Functionalized Silica Nanoparticles

This protocol describes a modified Stöber method for synthesizing phenyl-functionalized silica nanoparticles using this compound as a co-precursor.

Objective: To prepare monodisperse silica nanoparticles with incorporated phenyl groups.

Materials:

-

Tetraethoxysilane (TEOS)

-

This compound (PDES)

-

Ethanol (200 proof)

-

Ammonium Hydroxide (28-30% NH₃ basis)

-

Deionized Water

Procedure:

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 100 mL of ethanol and 10 mL of deionized water.

-

Catalyst Addition: Add 5.0 mL of ammonium hydroxide to the ethanol/water mixture. Begin stirring at 400 RPM to ensure a homogeneous solution.

-

Precursor Preparation: In a separate vial, prepare a mixture of the silicon precursors. For a 10 mol% phenyl functionalization, mix 9.0 mL of TEOS with 1.0 mL of PDES.

-

Initiation of Reaction: Rapidly add the TEOS/PDES mixture to the stirring solution in the flask.

-

Growth Phase: Allow the reaction to proceed at room temperature for 12 hours under continuous stirring. The solution will become turbid as the nanoparticles form and grow.

-

Particle Recovery: The resulting nanoparticles can be harvested by centrifugation (e.g., 8000 RPM for 15 minutes), followed by washing with ethanol three times to remove unreacted precursors and ammonia.

-

Drying: Dry the washed particles in a vacuum oven at 60 °C overnight.

Self-Validation:

-

Morphology: Confirm the size, shape, and monodispersity of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

Functionalization: Verify the incorporation of phenyl groups using Fourier-Transform Infrared Spectroscopy (FTIR), looking for characteristic C-H stretching peaks of the aromatic ring.

-

Network Condensation: Use ²⁹Si Solid-State NMR to analyze the degree of condensation of the siloxane network.[3][5]

Safety and Handling

This compound is a combustible liquid and is reactive with moisture.[17][18] Proper safety precautions are mandatory.

-

Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[19][20]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from heat, sparks, and open flames.[20]

-

In case of exposure:

-

Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Conclusion

This compound stands out as a highly adaptable chemical building block. The precise interplay between its reactive silicon-hydride bond and its hydrolyzable ethoxy groups provides chemists and material scientists with a powerful tool for molecular design. From creating robust, hydrophobic materials to developing sophisticated platforms for drug delivery and diagnostics, a thorough understanding of its core chemical principles is paramount to unlocking its full potential in both academic research and industrial innovation.

References

-

Title: One-pot synthesis of phenyl- and amine-functionalized silica fibers through the use of anthracenic and phenazinic organogelators Source: RSC Publishing URL: [Link]

-

Title: Preparation of phenyl group-functionalized magnetic mesoporous silica microspheres for fast extraction and analysis of acetaldehyde in mainstream cigarette smoke by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

-

Title: Dithis compound | C16H20O2Si | CID 75705 Source: PubChem - NIH URL: [Link]

-

Title: Assembling phenyl-modified colloidal silica on graphene oxide towards ethanol redispersible graphene oxide powder Source: PMC - NIH URL: [Link]

-

Title: PHENYLMETHYLDIETHOXYSILANE Safety Data Sheet Source: Gelest URL: [Link]

-

Title: Preparation of phenyl-functionalized magnetic mesoporous silica microspheres for the fast separation and selective enrichment of phenyl-containing peptides Source: PubMed URL: [Link]

-

Title: Phenyl-functionalized mesoporous silica materials for the rapid and efficient removal of phthalate esters Source: Griffith Research Online URL: [Link]

-

Title: Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

-

Title: Phenyltriethoxysilane | C12H20O3Si | CID 13075 Source: PubChem - NIH URL: [Link]

-

Title: Hydrolysis and Polycondensation of Acid-Catalyzed Phenyltriethoxysilane (PhTES) | Request PDF Source: ResearchGate URL: [Link]

-

Title: PHENYLDIMETHYLETHOXYSILANE Safety Data Sheet Source: Gelest URL: [Link]

-

Title: Hydrosilylation reaction of olefins: recent advances and perspectives Source: SciSpace (originally RSC Advances) URL: [Link]

-

Title: HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE Source: Journal of Non-Crystalline Solids URL: [Link]

-

Title: Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends Source: PMC - NIH URL: [Link]

-

Title: PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES Source: Publikationen der UdS URL: [Link]

-

Title: Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions Source: OUCI (originally Silicon journal) URL: [Link]

-

Title: Hydrosilylation Reactions Catalyzed by Rhenium Source: MDPI URL: [Link]

-

Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry Source: PMC - PubMed Central - NIH URL: [Link]

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 3. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of phenyl- and amine-functionalized silica fibers through the use of anthracenic and phenazinic organogelators - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Assembling phenyl-modified colloidal silica on graphene oxide towards ethanol redispersible graphene oxide powder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 17872-93-4 [chemicalbook.com]

- 8. This compound | 17872-93-4 [m.chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrosilylation Catalyst [sigmaaldrich.com]

- 13. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions [ouci.dntb.gov.ua]

- 14. DSpace [research-repository.griffith.edu.au]

- 15. Preparation of phenyl group-functionalized magnetic mesoporous silica microspheres for fast extraction and analysis of acetaldehyde in mainstream cigarette smoke by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation of phenyl-functionalized magnetic mesoporous silica microspheres for the fast separation and selective enrichment of phenyl-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gelest.com [gelest.com]

- 18. gelest.com [gelest.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

Hydrolysis and condensation mechanism of phenyldiethoxysilane

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Phenyldiethoxysilane

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (PhDEOS) is a key organosilane precursor utilized in the synthesis of advanced phenyl-substituted polysiloxane materials. These materials are prized for their exceptional thermal stability, high refractive index, and robust mechanical properties, finding applications in optical materials, high-performance coatings, and as sealants.[1][2] The foundation of synthesizing these materials lies in the sol-gel process, which is governed by the hydrolysis and condensation of the PhDEOS precursor. A deep, mechanistic understanding of these core reactions is paramount for researchers and drug development professionals seeking to control the kinetics and tailor the final material's structure and properties. This guide provides a comprehensive exploration of the stepwise reaction mechanisms, the critical factors influencing the reaction pathways, and a field-proven experimental protocol for conducting and analyzing the process.

The Core Mechanism: From Monomer to Siloxane Network

The transformation of this compound into a polysiloxane network is a two-stage process: hydrolysis, followed by condensation.[3][4] Initially, the two ethoxy groups (–OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (–OH) in the presence of water. These resulting silanol intermediates are highly reactive and subsequently condense to form stable siloxane bridges (Si–O–Si), releasing either water or ethanol as a byproduct.[3]

Stage 1: Hydrolysis

Hydrolysis is the cleavage of the Si–OR bond by water to form a Si–OH bond (a silanol) and an alcohol. For this compound, this occurs in two sequential steps:

-

PhSi(OCH₂CH₃)₂ + H₂O ⇌ PhSi(OCH₂CH₃)(OH) + CH₃CH₂OH

-

PhSi(OCH₂CH₃)(OH) + H₂O ⇌ PhSi(OH)₂ + CH₃CH₂OH

The overall reaction rate is profoundly influenced by pH. The reaction is significantly slow at a neutral pH of 7 but is effectively catalyzed by both acids and bases.[5][6][7]

-

Acid-Catalyzed Mechanism: In acidic conditions, an ethoxy oxygen is rapidly protonated, making it a better leaving group (ethanol). This enhances the electrophilicity of the silicon atom, facilitating a nucleophilic attack by water.[3][7]

-

Base-Catalyzed Mechanism: Under basic conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the electron-deficient silicon atom. This forms a pentacoordinate intermediate which then expels an ethoxide ion.[3]

The steric hindrance of the ethoxy groups means that this compound hydrolyzes more slowly than its methoxy-containing counterparts, such as phenyltrimethoxysilane.[7]

Caption: Stepwise hydrolysis of this compound to phenyl-silanediol.

Stage 2: Condensation

Following hydrolysis, the generated silanol groups (Si-OH) undergo condensation to form the siloxane (Si-O-Si) backbone of the polymer network. This process can proceed via two distinct pathways, with the predominant route depending on the concentration of available silanol groups and residual alkoxy groups.[8][3]

-

Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. This pathway is generally favored under acidic conditions.

-

2 PhSi(OH)₂ → (HO)PhSi–O–SiPh(OH) + H₂O

-

-

Alcohol-Producing Condensation: A silanol group reacts with a residual ethoxy group, eliminating a molecule of ethanol. This pathway can occur when hydrolysis is not yet complete.

-

PhSi(OH)₂ + PhSi(OCH₂CH₃)(OH) → (HO)PhSi–O–SiPh(OCH₂CH₃) + H₂O (example)

-

The condensation reactions continue, building oligomers and eventually forming a cross-linked three-dimensional gel network. The structure of this network—whether it is more linear and chain-like or consists of discrete, highly branched particles—is heavily dependent on the reaction conditions.[8][9]

Caption: The two primary pathways for siloxane bond formation during condensation.

Critical Factors Influencing Reaction Kinetics and Product Structure

The precise control over the final polysiloxane material is achieved by manipulating several key experimental parameters. Each factor influences the relative rates of hydrolysis and condensation, thereby dictating the structure of the resulting polymer.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Product Structure |

| pH | Slowest at pH 7; catalyzed by both acid and base.[5][6] | Minimum rate around pH 4; increases at lower and higher pH. Condensation is generally slower than hydrolysis in acidic conditions.[9] | Acidic (pH < 4): Promotes faster hydrolysis than condensation, leading to weakly branched, chain-like polymers. Basic (pH > 7): Promotes faster condensation, leading to more compact, highly branched clusters or discrete particles.[9] |

| Catalyst | Acids (e.g., HCl) and bases (e.g., NH₄OH, KOH) accelerate the reaction.[6][10] Onium salts can also be used as radiation-activated catalysts.[11] | The type of catalyst dictates the pH and therefore the condensation pathway and rate. | Dictated by the resulting pH environment as described above. |

| Water to Silane Molar Ratio (r) | Higher 'r' values increase the rate and extent of hydrolysis by Le Châtelier's principle. | A higher concentration of silanols (from high 'r') increases the probability and rate of condensation. | Low 'r' (<2): Incomplete hydrolysis leads to a network containing residual alkoxy groups, resulting in a more flexible, organic-like material. High 'r' (>2): Promotes complete hydrolysis and extensive cross-linking, yielding a more rigid, ceramic-like network. |

| Temperature | Rate increases with temperature, following Arrhenius kinetics.[6] | Rate increases with temperature. | Higher temperatures can lead to denser, more compact structures due to increased reaction rates and molecular mobility, facilitating more complete condensation. |

| Solvent | A co-solvent (e.g., ethanol) is often necessary to homogenize the immiscible silane and aqueous phases.[6] The solvent's polarity can influence reaction rates.[12][13] | The presence of the alcohol byproduct (ethanol) can shift the equilibrium of alcohol-producing condensation. | The choice of solvent affects precursor solubility and can influence the aggregation and morphology of the growing polymer network. |

Field-Proven Experimental Protocol

This section provides a detailed, self-validating methodology for the controlled hydrolysis and condensation of this compound. The protocol is designed for laboratory-scale synthesis and includes steps for monitoring the reaction's progress.

Caption: A typical experimental workflow for the sol-gel synthesis process.

Materials & Equipment

-

Reagents: this compound (PhDEOS, ≥98%), Ethanol (200 proof, anhydrous), Deionized Water, Hydrochloric Acid (0.1 M HCl) or Ammonium Hydroxide (0.1 M NH₄OH).

-

Equipment: Glass reaction vessel (e.g., beaker or round-bottom flask), magnetic stirrer and stir bar, burette or dropping funnel, pH meter, analytical balance, sealed container for aging.

Step-by-Step Methodology

-

Precursor Solution Preparation:

-

In the reaction vessel, combine 0.1 mol of this compound with an equal molar amount of ethanol.

-

Begin stirring the solution with a magnetic stirrer to ensure homogeneity. Causality: Ethanol acts as a co-solvent to create a single phase between the hydrophobic silane and the aqueous reactant.

-

-

Aqueous Catalyst Solution Preparation:

-

Calculate the required volume of deionized water to achieve the desired molar ratio (r). A common starting point is r = 2.

-

To this water, add the catalyst to adjust the pH. For acid catalysis, add 0.1 M HCl dropwise until the pH is approximately 2-3. For base catalysis, add 0.1 M NH₄OH until the pH is approximately 10-11.

-

Causality: The catalyst is added to the water phase to ensure its immediate availability to initiate the hydrolysis reaction upon mixing.

-

-

Initiation of Reaction:

-

Slowly add the aqueous catalyst solution to the stirring silane solution dropwise using a burette over a period of 15-20 minutes.

-

A slight exotherm may be observed. Maintain vigorous stirring to ensure rapid dispersion and prevent localized high concentrations of water, which could lead to uncontrolled precipitation.

-

-

Reaction and Aging:

-

Once the addition is complete, seal the reaction vessel to prevent evaporation of ethanol and water.

-

Continue stirring at a constant, controlled temperature (e.g., 25°C or 50°C) for a set period (e.g., 24-48 hours) or until gelation occurs. Gelation is identified as the point where the solution no longer flows when the vessel is tilted.

-

-

Process Monitoring and Validation:

-

FTIR Spectroscopy: Periodically take small aliquots of the reacting solution. Monitor the disappearance of Si-O-C stretching bands (~960 and 1105 cm⁻¹) and the appearance of a broad Si-OH stretching band (~3200-3600 cm⁻¹) and the growing Si-O-Si asymmetric stretching band (~1000-1100 cm⁻¹).[5][14] This validates that both hydrolysis and condensation are proceeding.

-

²⁹Si NMR Spectroscopy: This technique provides quantitative information on the various silicon species present (unreacted monomer, partially and fully hydrolyzed species, and condensed oligomers), allowing for a detailed kinetic analysis.[15]

-

Conclusion

The hydrolysis and condensation of this compound are complex, competing reactions that form the chemical basis for the sol-gel synthesis of high-performance phenyl-polysiloxane materials. Mastery of this process hinges on a fundamental understanding of the underlying acid/base-catalyzed mechanisms and the profound influence of key parameters such as pH, water-to-silane ratio, and temperature. By carefully controlling these variables, researchers can steer the reaction kinetics and pathways to precisely engineer the molecular architecture, and thus the macroscopic properties, of the final material. The protocols and mechanistic insights provided in this guide serve as an authoritative foundation for the rational design and synthesis of next-generation silicone-based materials.

References

- Pantoja, M., et al. (2010).

- Sino-Resource. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Sino-Resource.

- Unspecified Author. (n.d.). Synthesis and characterization of phenyl-substituted siloxane rubbers. Source Not Available.

- Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- Ishida, H. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions. DTIC.

- Pantoja, M., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Taylor & Francis Online.

- Li, Z., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI.

- Wang, Y., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. MDPI.

- Brinker, C.J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

- Al-Badri, Z.M. (2020).

- Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE. Semantic Scholar.

- Deviterne, M.P., et al. (n.d.). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane.

- Crivello, J.V. (1978). Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof.

- Al-Badri, Z.M., & El-Nahhal, I.M. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed.

- Al-Badri, Z.M., & El-Nahhal, I.M. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI.

- Unspecified Author. (n.d.). Sol-gel process. Wikipedia.

Sources

- 1. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. gelest.com [gelest.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Synthesis and characterization of phenyl-substituted siloxane rubbers [journal.buct.edu.cn]

- 11. US4101513A - Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof - Google Patents [patents.google.com]

- 12. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 14. tandfonline.com [tandfonline.com]

- 15. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Phenyldiethoxysilane in Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Applications

Phenyldiethoxysilane ((C₆H₅)Si(OC₂H₅)₂) is an organosilicon compound of significant interest in materials science, organic synthesis, and surface modification. Its unique structure, combining a hydrophobic phenyl group with two hydrolyzable ethoxy groups, allows it to act as a versatile molecular bridge. It is instrumental in forming self-assembled monolayers, preparing hybrid organic-inorganic materials, and functionalizing surfaces to alter their hydrophobicity, adhesion, and biocompatibility.

For researchers, scientists, and drug development professionals, understanding and controlling the solubility of this compound is not a trivial pursuit; it is a fundamental prerequisite for success. The ability to create true, stable solutions is paramount for achieving uniform surface coatings, ensuring consistent reaction kinetics, and enabling reproducible formulation of advanced materials. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying chemical principles, and a robust experimental framework for its determination.

Physicochemical Properties Governing Solubility

To predict and control the solubility of this compound, one must first understand its molecular characteristics. The molecule's behavior in different solvents is a direct consequence of its structure.

-

Molecular Structure: The central silicon atom is bonded to a phenyl group, a hydrogen atom, and two ethoxy groups.

-

Polarity: The phenyl group is nonpolar, imparting hydrophobic (lipophilic) character. The silicon-oxygen bonds, however, are polar. This dual nature means the molecule is not strictly nonpolar. It has an affinity for a wide range of solvents, but its solubility is greatest in solvents of low to moderate polarity.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors (like -OH or -NH). However, the oxygen atoms in the ethoxy groups can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents like alcohols.

-

Hydrolysis: This is the most critical chemical property influencing its use in solution. The silicon-ethoxy (Si-OEt) bonds are susceptible to cleavage by water, a reaction known as hydrolysis. This reaction produces ethanol and reactive silanol intermediates (Si-OH), which can then self-condense to form larger siloxane oligomers (Si-O-Si). This process is catalyzed by both acids and bases and can lead to instability, precipitation, and gelation in solutions containing trace amounts of moisture.[1][2][3]

Solubility Profile in Common Organic Solvents

The guiding principle for solubility is "like dissolves like."[4] Given its predominantly nonpolar phenyl group and moderately polar ethoxy groups, this compound exhibits excellent solubility in a wide array of common organic solvents. It is generally miscible with nonpolar aromatic and aliphatic hydrocarbons and shows high solubility in moderately polar solvents like ethers, ketones, and esters.[5]

While precise quantitative data is sparse in publicly available literature, a qualitative summary based on its known chemical properties and typical behavior of similar organosilanes is presented below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | High / Miscible | Strong van der Waals interactions between the silane's phenyl group and the nonpolar solvent.[4][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Moderate polarity and ability to solvate the silane molecule effectively. THF is often used as a solvent to inhibit spontaneous polycondensation of silanols.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | Good balance of polarity to interact with the ethoxy groups without being overly polar. |

| Esters | Ethyl Acetate | High / Miscible | Similar polarity profile to ketones, providing good solvation.[5] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | Effective at dissolving moderately polar organic compounds. |

| Alcohols | Ethanol, Isopropanol | High / Miscible | The solvent's hydroxyl group can hydrogen-bond with the oxygen atoms of the silane's ethoxy groups. Note: Alcohols are byproducts of hydrolysis and can participate in transesterification reactions under certain conditions. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | While likely soluble, the high polarity of these solvents is generally not required. Extreme care must be taken to ensure these hygroscopic solvents are anhydrous. |

| Water | - | Very Low / Insoluble | The large, nonpolar phenyl group dominates, leading to poor interaction with the highly polar, hydrogen-bonded network of water.[4][5][7] The compound will primarily undergo hydrolysis at the interface. |

Critical Factor: The Impact of Water and Hydrolysis on Stability

The single most important variable affecting the stability of this compound solutions is the presence of water. Even trace amounts of moisture, whether in the solvent or from atmospheric humidity, can initiate hydrolysis.

Causality Behind Instability:

-

Initiation: The hydrolysis reaction converts a soluble, monomeric silane into a reactive silanol.[2]

-

Propagation: These silanols are more polar than the parent silane and are highly prone to self-condensation, forming Si-O-Si bonds.[8]

-

Outcome: As these oligomers grow in size, their solubility in the original organic solvent decreases, leading to the solution becoming hazy, and eventually forming a precipitate or a gel.

Expert Insight: To ensure solution stability and reproducibility, the use of anhydrous solvents and inert atmosphere techniques (e.g., using nitrogen or argon) is not just recommended, it is mandatory for any application requiring the silane to remain in its monomeric form.[9]

Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination

This protocol provides a self-validating system for accurately determining the solubility of this compound in a chosen organic solvent. The core principle is to create a saturated solution at a constant temperature and then precisely measure the amount of dissolved solute in a known mass of the solvent.

Rationale: The gravimetric method is robust and does not rely on spectroscopic measurements, which can be complicated by potential hydrolysis or condensation. It provides a direct, quantitative measure of solubility (e.g., in g/100 g of solvent).

Step-by-Step Methodology:

-

Materials and Preparation:

-

Solvent: Procure a high-purity, anhydrous grade of the desired organic solvent.

-

Glassware: Use vials with PTFE-lined screw caps. All glassware must be rigorously dried in an oven at >120°C for several hours and cooled in a desiccator under vacuum or inert gas.

-

Environment: Perform all manipulations in a glove box or under a positive pressure of an inert gas (nitrogen or argon) to exclude atmospheric moisture.

-

-

Creating the Saturated Solution:

-

Add a known volume (e.g., 5 mL) of the anhydrous solvent to a dried vial.

-

Add this compound dropwise until a second phase (excess, undissolved silane) is clearly visible. This ensures the solution is saturated.

-

Seal the vial tightly. Prepare at least three such vials for statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Allow the solutions to equilibrate for a minimum of 24-48 hours. This extended time ensures that the dissolution equilibrium is truly reached. The continuous agitation facilitates this process.

-

-

Sampling and Measurement:

-

After equilibration, remove the vials and let them stand undisturbed in the incubator for 2-3 hours to allow all undissolved material to settle.

-

Tare a clean, dry evaporation dish on an analytical balance (± 0.1 mg).

-

Carefully withdraw a sample (e.g., 1-2 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.22 µm) to prevent transfer of any suspended microparticles.

-

Dispense the aliquot into the tared evaporation dish and immediately record the mass (Mass of Dish + Aliquot).

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) to slowly evaporate the solvent without degrading the silane residue.

-

Once all solvent is removed and the mass is constant, record the final mass (Mass of Dish + Residue).

-

-

Calculation:

-

Mass of Aliquot: (Mass of Dish + Aliquot) - (Mass of Dish)

-

Mass of Residue (Solute): (Mass of Dish + Residue) - (Mass of Dish)

-

Mass of Solvent: (Mass of Aliquot) - (Mass of Residue)

-

Solubility ( g/100 g solvent): (Mass of Residue / Mass of Solvent) * 100

-

Safety and Handling

This compound is a flammable liquid and is sensitive to air and moisture.[5][9]

-

Handling: Always handle in a well-ventilated area, preferably a fume hood, away from heat, sparks, and open flames.[9] Grounding of equipment is necessary to prevent static discharge.[9] As previously stated, handling under an inert atmosphere is critical to preserve chemical integrity.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[5][9] The container should be stored under an inert gas.[9]

-

Spills: Absorb spills with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills, as it will cause a violent reaction.[9]

Conclusion

This compound is a highly soluble compound in a vast range of common nonpolar and moderately polar organic solvents, a property that underpins its utility. However, its reactivity with water is a dominant characteristic that must be rigorously controlled. For any application, the key to success lies in the meticulous use of anhydrous solvents and inert atmosphere techniques to prevent hydrolysis-induced instability. The provided experimental protocol offers a reliable framework for researchers to quantify solubility in novel solvent systems, enabling precise control over processes ranging from surface modification to advanced materials formulation.

References

- Vertex AI Search Result.

- Educating Online. Silane - Solubility of Things.

- KBR.

- ResearchGate. Hydrolysis and Polycondensation of Acid-Catalyzed Phenyltriethoxysilane (PhTES) | Request PDF. Accessed January 14, 2026.

- Fisher Scientific.

- ResearchGate. Studies of interactions between silane coupling agents and cellulose fibers with liquid and solid-state NMR | Request PDF. Accessed January 14, 2026.

- Brinker, C. J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution.

- BenchChem.

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. gelest.com [gelest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Methylthis compound Manufacturer | Phenyl Silane from China [silane-chemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Discussion On The Solubility Of Silane And Related Issues - KBR [hskbrchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Phenyldiethoxysilane as a Precursor for Advanced Silicone Synthesis

Abstract

This guide provides an in-depth technical examination of phenyldiethoxysilane as a critical precursor for the synthesis of high-performance silicone polymers. Phenyl-substituted silicones exhibit enhanced thermal stability, higher refractive indices, and improved mechanical properties compared to their standard polydimethylsiloxane (PDMS) counterparts.[1][2][3] These characteristics make them indispensable in demanding applications such as LED encapsulation, high-temperature fluids, and advanced coatings.[1][3] This document details the fundamental chemical properties of this compound, elucidates the core mechanisms of its polymerization via the sol-gel process, presents a detailed experimental protocol, and discusses the influence of the phenyl moiety on the final polymer's characteristics. It is intended for researchers, chemists, and materials scientists engaged in the development of advanced silicone materials.

Introduction: The Significance of Phenyl-Modified Silicones

Silicone polymers, or polysiloxanes, are renowned for their exceptional flexibility, thermal stability, and chemical inertness.[4] The backbone of these polymers consists of repeating siloxane units (–Si–O–). While polydimethylsiloxane (PDMS) is the most common silicone, the strategic substitution of methyl groups with phenyl groups on the silicon atom unlocks a new tier of material properties.

The incorporation of the rigid, bulky phenyl group disrupts the crystallinity found in some silicone rubbers, enhances thermal oxidative stability by sterically hindering degradation pathways, and increases the material's refractive index.[2][3][5] this compound, an organoalkoxysilane, serves as a versatile and efficient precursor for introducing these phenyl functionalities into the silicone network through a well-controlled hydrolytic polycondensation process, commonly known as the sol-gel method.[6][7]

This compound: Core Precursor Properties

A thorough understanding of the precursor's physical and chemical properties is paramount for designing a successful synthesis. This compound is a moisture-sensitive, flammable liquid that requires careful handling.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆O₂Si | [8] |

| Molecular Weight | 196.32 g/mol | [8] |

| Appearance | Colorless Liquid | |

| Density | 0.966 g/cm³ at 25 °C (approx.) | [8] |

| Boiling Point | 233 °C (451 °F) | |

| Flash Point | 29 °C (84 °F) | |

| Solubility | Immiscible with water; hydrolyzes in water. | |

| CAS Number | 17872-93-4 | [8] |

Note: Properties can vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the material in use.[9][10]

The Sol-Gel Mechanism: From Precursor to Polymer Network

The synthesis of phenyl-modified silicones from this compound proceeds via the sol-gel process, which involves two fundamental, sequential reactions: hydrolysis and condensation.[11][12][13] The kinetics and pathway of these reactions are highly dependent on the catalyst (acid or base) and the molar ratio of water to the silane precursor.[11]

Step 1: Hydrolysis

In the first step, the ethoxy groups (–OC₂H₅) attached to the silicon atom are replaced by hydroxyl groups (–OH) through a reaction with water. This reaction produces ethanol as a byproduct and forms a reactive silanol intermediate.

Reaction: PhSi(OC₂H₅)₂ + 2H₂O ⇌ PhSi(OH)₂ + 2C₂H₅OH

Step 2: Condensation

The newly formed silanol groups are unstable and readily condense with each other or with remaining ethoxy groups to form stable siloxane (Si–O–Si) bonds, which constitute the backbone of the polymer. This step releases either water or ethanol.

-

Water Condensation: ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O[12]

-

Alcohol Condensation: ≡Si–OH + C₂H₅O–Si≡ → ≡Si–O–Si≡ + C₂H₅OH[12]

These condensation reactions continue, propagating the polymer chain and eventually leading to the formation of a cross-linked, three-dimensional gel network.

Catalysis: Directing the Reaction Pathway

The choice of an acid or base catalyst profoundly influences the reaction rates and the structure of the resulting polymer.[11][12]

-

Acid Catalysis: Under acidic conditions, the ethoxy group is first protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[12] This typically leads to a rapid hydrolysis step followed by a slower condensation step, favoring the formation of linear or weakly branched polymers.[11]

-

Base Catalysis: In a basic medium, hydroxyl anions directly attack the silicon atom.[12] This mechanism generally results in a slower hydrolysis rate but a faster condensation rate, promoting the formation of more highly branched, colloid-like structures.[11]

Figure 1: General mechanism for silicone synthesis from this compound via hydrolysis and condensation.

Experimental Protocol: Synthesis of a Phenyl-Modified Silicone Resin

This section provides a representative laboratory-scale procedure for synthesizing a phenyl-modified silicone resin using this compound.

Disclaimer: This protocol is for informational purposes only. All laboratory work must be conducted by trained personnel in a controlled environment, adhering to all relevant safety protocols.[9][10]

Materials and Equipment

-

This compound (PDES)

-

Deionized Water

-

Ethanol (or another suitable solvent like Toluene)

-

Hydrochloric Acid (HCl) or Ammonium Hydroxide (NH₄OH) as a catalyst

-

Three-necked round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Dropping funnel

-

Nitrogen or Argon inert gas supply

Step-by-Step Procedure

-

Setup: Assemble the reaction apparatus (three-necked flask, condenser, dropping funnel, stirrer) in a fume hood. Ensure all glassware is dry. Purge the system with an inert gas (N₂ or Ar) to create an anhydrous environment.

-

Precursor Solution: In the reaction flask, charge this compound and the solvent (e.g., Ethanol). A typical starting molar ratio might be 1:4 silane to solvent. Begin stirring.

-

Hydrolysis Solution: In a separate beaker, prepare the hydrolysis solution by mixing deionized water, the same solvent, and the catalyst. A common water-to-silane molar ratio (r) is between 1.5 and 4. The catalyst concentration is typically low (e.g., 0.01 M).

-

Addition: Transfer the hydrolysis solution to the dropping funnel. Add it dropwise to the stirred silane solution in the main flask over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the reaction temperature as needed (e.g., room temperature or slightly elevated to 50-60 °C).

-

Reaction/Aging: After the addition is complete, allow the mixture to stir at the set temperature for several hours (e.g., 2-24 hours) to ensure complete hydrolysis and condensation. The solution will gradually increase in viscosity as the polymer network forms.

-

Solvent Removal: Once the desired viscosity is reached, the solvent and volatile byproducts (ethanol, water) can be removed using a rotary evaporator.

-

Curing: The resulting resin can be cured by heating in an oven. The curing schedule (e.g., 120 °C for 2 hours) will depend on the specific formulation and desired final properties.[14]

Figure 2: Experimental workflow for the sol-gel synthesis of a phenyl-modified silicone resin.

Safety and Handling Precautions

This compound and related alkoxysilanes are hazardous chemicals that demand strict safety protocols.

-

Flammability: The precursor is a flammable liquid with a low flash point.[10] Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use explosion-proof electrical equipment.[10]

-

Moisture Sensitivity: The material reacts with moisture in the air to release ethanol.[15] Store containers tightly sealed under an inert, dry atmosphere.[9][15]

-

Health Hazards: Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9] Handle only in a well-ventilated area or fume hood.[10][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat.[15] If vapors are present, respiratory protection is required.[10]

Conclusion

This compound is a cornerstone precursor for formulating advanced silicone materials. Its difunctional nature allows for the creation of linear polymers, while its phenyl group imparts significant improvements in thermal stability and refractive index. A controlled sol-gel synthesis, guided by a careful choice of catalyst and reaction conditions, enables the tailoring of polymer architecture and properties. The resulting phenyl-modified silicones are critical enablers for next-generation technologies in electronics, optics, and high-performance coatings.

References

-

ResearchGate. (2018). Facile synthesis of phenyl‐rich functional siloxanes from simple silanes. [Link]

-

MDPI. (2021). Synthesis and characterization of phenyl-substituted siloxane rubbers. [Link]

-

GBXF Silicones. (2024). Understanding Dithis compound: An Essential Chemical Compound in Modern Chemistry. [Link]

-

Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. [Link]

-

Gelest. (2015). PHENYLMETHYLDIMETHOXYSILANE Safety Data Sheet. [Link]

-

ResearchGate. (2020). Study on the synthesis and application of silicone resin containing phenyl group. [Link]

-

Royal Society of Chemistry. (1995). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. [Link]

-

MDPI. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. [Link]

-

MDPI. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. [Link]

-

Semantic Scholar. Hydrolysis and condensation of silicates : effects on structure. [Link]

-

ResearchGate. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. [Link]

-

SpringerLink. (2021). Sol–gel synthesized siloxane hybrid materials for display and optoelectronic applications. [Link]

-

MDPI. (2018). Polysiloxane Hybrids via Sol-Gel Process: Effect of Temperature on Network Formation. [Link]

-

SpringerLink. (2012). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. [Link]

-

NIH National Library of Medicine. (2022). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of phenyl-substituted siloxane rubbers [journal.buct.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Dithis compound: An Essential Chemical Compound in Modern Chemistry-GBXF SILICONES [en.gbxfsilicones.com]

- 5. dakenchem.com [dakenchem.com]

- 6. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. sol-gel.net [sol-gel.net]

- 8. This compound | 17872-93-4 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gelest.com [gelest.com]

The Phenyl Group's Defining Role in Silane Surface Modification

An In-Depth Technical Guide

Abstract

Surface modification via organofunctional silanes is a cornerstone of advanced materials science, enabling the precise tuning of interfacial properties for applications ranging from biocompatible coatings to high-performance composites. Within the diverse chemistry of silanes, the incorporation of the phenyl group (C₆H₅) offers a unique and powerful combination of aromaticity, hydrophobicity, and thermal stability. This technical guide provides an in-depth exploration of the phenyl group's role in silane surface modification. We will dissect the fundamental mechanisms of silanization, elucidate the distinct physicochemical properties imparted by the phenyl moiety, provide detailed experimental protocols for surface modification and characterization, and discuss the practical implications for researchers and drug development professionals.

The Foundation: Understanding Silane Surface Chemistry

Organofunctional silanes are hybrid molecules that act as a bridge between inorganic and organic materials.[1] Their general structure, R-Si-X₃, consists of a non-hydrolyzable organic group (R) and hydrolyzable groups (X), typically alkoxy or chloro moieties.

The surface modification process is a two-step reaction:

-

Hydrolysis: The alkoxy (e.g., methoxy, ethoxy) or chloro groups on the silicon atom react with trace amounts of water to form reactive silanol (Si-OH) groups.[1][2]

-

Condensation: These silanol groups then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (like glass, silica, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[3][4] Concurrently, adjacent silanol groups can condense with each other, forming a cross-linked polysiloxane network on the surface.[5]

This process transforms the substrate's surface chemistry, and the nature of the "R" group dictates the new surface properties.[6] While simple alkyl groups can impart hydrophobicity, the phenyl group introduces a more complex and advantageous set of characteristics.

Core Directive: The Unique Influence of the Phenyl Group

The substitution of a simple alkyl chain with a phenyl ring as the functional "R" group fundamentally alters the resulting surface properties. This is attributable to the electronic structure and steric bulk of the aromatic ring.

Modulating Wettability and Hydrophobicity

The phenyl group is inherently non-polar and hydrophobic.[7][8] When a surface is functionalized with phenyl-containing silanes, these aromatic rings form the new interface, significantly reducing the surface energy.[4] This modification replaces polar surface silanol groups with non-polar phenyl groups, creating a hydrophobic surface.[4][9]

However, the hydrophobicity is distinct from that achieved with aliphatic chains. Studies comparing phenyl-terminated self-assembled monolayers (SAMs) to methyl-terminated (alkane) SAMs show that the phenyl surfaces exhibit slightly lower water contact angles (around 92° for phenyl vs. 113° for methyl).[10] This is attributed to the unique electronic nature of the π-system in the phenyl ring, which can interact differently with water molecules compared to a saturated hydrocarbon chain. This allows for a tunable hydrophobicity that is robust yet moderate.

Enhancing Thermal and Chemical Stability

One of the most significant advantages of using phenylsilanes is the enhanced thermal stability they confer upon the modified surface and the material matrix.[11][12] The phenyl group itself is highly stable and resistant to oxidation and reduction.[7] This intrinsic stability means that phenyl-functionalized silicone polymers and surface coatings can perform excellently under high-temperature conditions.[11][13] Phenylsilanes are often used as additives or crosslinking agents to improve the thermal stability of other materials, including silicone resins and rubbers.[9][11]

Enabling Aromatic (π-π) Interactions

Unlike aliphatic groups, the phenyl ring's delocalized π-electron system can participate in non-covalent π-π stacking interactions. This is a critical feature for applications requiring selective adsorption or adhesion of other aromatic molecules. For instance, a phenyl-modified surface can exhibit preferential binding to aromatic drug compounds, proteins with aromatic residues (like phenylalanine, tyrosine, tryptophan), or organic analytes in sensing applications. The interaction occurs via the π-system of the phenyl rings on the surface.[14] This capability is leveraged in creating specialized chromatography phases and biosensors.

Increasing Refractive Index

The introduction of phenyl groups into a siloxane matrix significantly increases its refractive index.[12][15] This property is crucial in optical applications, such as LED encapsulants and high-performance optical coatings, where matching or increasing the refractive index is necessary to improve light extraction and efficiency.[15]

Experimental Section: Protocols and Methodologies

A successful and reproducible surface modification requires meticulous attention to substrate preparation, silanization conditions, and post-treatment.

Workflow for Phenylsilane Surface Modification

The overall experimental process follows a logical sequence from preparation to validation.

Caption: High-level workflow for surface modification.

Detailed Protocol: Modification of Glass Substrates with Phenyltrimethoxysilane (PTMS)

This protocol describes a standard procedure for creating a hydrophobic, phenyl-terminated surface on glass slides.

Materials:

-

Glass microscope slides

-

Phenyltrimethoxysilane (PTMS, CAS 2996-92-1)[16]

-

Anhydrous Toluene

-

Acetone, Isopropanol (IPA)

-

Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION

-

Nitrogen gas source

-

Oven

Procedure:

-

Substrate Cleaning & Activation:

-

a. Sonicate glass slides in acetone for 15 minutes, followed by IPA for 15 minutes to degrease the surface.

-

b. Rinse thoroughly with deionized (DI) water.

-

c. Immerse the slides in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) in a fume hood).

-

d. Remove slides and rinse copiously with DI water.

-

e. Dry the slides under a stream of nitrogen and then in an oven at 110°C for 1 hour. Cool to room temperature in a desiccator.

-

-

Silanization:

-

a. In a fume hood, prepare a 2% (v/v) solution of PTMS in anhydrous toluene.

-

b. Immerse the clean, dry slides in the PTMS solution for 2-4 hours at room temperature. The container should be sealed to prevent moisture from the ambient air from causing premature silane polymerization in the solution.

-

-

Post-Treatment:

-

a. Remove the slides from the silane solution and rinse by sonicating in fresh toluene for 5 minutes to remove any unbound (physisorbed) silane.

-

b. Repeat the rinse with acetone.

-

c. Dry the slides under a nitrogen stream.

-

d. Cure the slides in an oven at 110°C for 1 hour to promote the formation of a stable, cross-linked siloxane network on the surface.

-

e. Allow to cool before characterization.

-

Surface Characterization Protocols

Validation of the surface modification is critical.[17][18]

-

Contact Angle Goniometry (Wettability):

-

a. Place a 5 µL droplet of DI water onto the modified surface.

-

b. Measure the static contact angle. An unmodified, clean glass slide will be highly hydrophilic (<10°), while a successfully modified phenyl surface should exhibit a contact angle in the range of 85-95°.[10]

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

a. Use an ATR-FTIR setup to analyze the surface.

-

b. Look for the appearance of characteristic peaks for the phenyl group, such as C-H stretching of the aromatic ring (~3050-3070 cm⁻¹) and C=C ring stretching (~1430 cm⁻¹ and ~1590 cm⁻¹).

-

c. A reduction in the broad -OH peak (~3200-3600 cm⁻¹) from the substrate indicates successful condensation of the silane.[4]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-